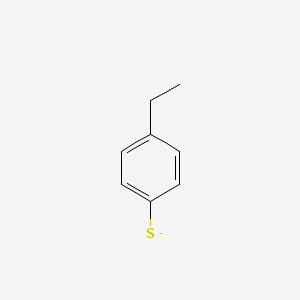

4-Ethylbenzenethiolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9S- |

|---|---|

Molecular Weight |

137.22 g/mol |

IUPAC Name |

4-ethylbenzenethiolate |

InChI |

InChI=1S/C8H10S/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/p-1 |

InChI Key |

WWQQPHUHTAZWDH-UHFFFAOYSA-M |

Canonical SMILES |

CCC1=CC=C(C=C1)[S-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-Ethylbenzenethiolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for 4-ethylbenzenethiolate, a key intermediate in various chemical and pharmaceutical applications. The document details experimental protocols, presents quantitative data for process optimization, and includes graphical representations of the synthetic workflows.

Synthesis of 4-Ethylbenzenethiol

Two principal methods for the synthesis of 4-ethylbenzenethiol are the reduction of 4-ethylbenzenesulfonyl chloride and the Sandmeyer reaction starting from 4-ethylaniline.

Reduction of 4-Ethylbenzenesulfonyl Chloride

A common and effective method for the preparation of aromatic thiols is the reduction of the corresponding sulfonyl chloride. Zinc dust in an acidic medium is a frequently employed reducing agent for this transformation.

Experimental Protocol:

-

Formation of Zinc Aryl Sulfinate: In a reaction vessel, a slurry of zinc dust (at least 3 molar equivalents relative to the sulfonyl chloride) in water is prepared and heated to approximately 35-50°C.[1]

-

Addition of Sulfonyl Chloride: 4-Ethylbenzenesulfonyl chloride is gradually added to the warm zinc slurry. The temperature is maintained within the 35-50°C range during this addition to facilitate the formation of the zinc 4-ethylbenzenesulfinate intermediate.[1]

-

Reduction to Thiol: After the formation of the sulfinate, a non-oxidizing mineral acid, such as sulfuric acid (at least 3 molar equivalents), is gradually added. The temperature is typically raised to 50-60°C to promote the reduction to 4-ethylbenzenethiol.[1] The reaction is often complete shortly after the acid addition is finished, which can be indicated by a temperature drop.

-

Work-up: Upon completion, the reaction mixture is cooled and acidified with a mineral acid like HCl. The crude 4-ethylbenzenethiol can then be isolated by methods such as steam distillation, extraction with an organic solvent, or filtration to remove inorganic salts.[2]

Quantitative Data:

Logical Relationship Diagram: Reduction of 4-Ethylbenzenesulfonyl Chloride

Caption: Workflow for the synthesis of 4-ethylbenzenethiol via reduction.

Sandmeyer-Type Reaction of 4-Ethylaniline

The Sandmeyer reaction provides an alternative route to aromatic thiols from the corresponding anilines via a diazonium salt intermediate. This method is particularly useful for introducing a thiol group in a position that might not be easily accessible through other synthetic routes.

Experimental Protocol:

-

Diazotization: 4-Ethylaniline is dissolved in an aqueous mineral acid (e.g., HCl, H₂SO₄). The solution is cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the 4-ethylbenzenediazonium salt.

-

Thiolation: The cold diazonium salt solution is then added to a solution of a sulfur nucleophile. While classic Sandmeyer reactions often use copper(I) salts, thiolation can sometimes be achieved without a catalyst by using reagents like potassium ethyl xanthate followed by hydrolysis, or by using sodium sulfide or thiourea.

-

Work-up: After the reaction is complete, the mixture is typically warmed to room temperature to ensure the complete decomposition of any remaining diazonium salt. The 4-ethylbenzenethiol is then isolated by extraction with an organic solvent, followed by washing of the organic layer to remove impurities.

Quantitative Data:

Specific yield and purity data for the Sandmeyer synthesis of 4-ethylbenzenethiol were not found in the provided search results. However, Sandmeyer-type reactions are known to be versatile, with yields that can vary significantly depending on the substrate and the specific reaction conditions employed.

Experimental Workflow Diagram: Sandmeyer-Type Synthesis

Caption: General workflow for the Sandmeyer-type synthesis of 4-ethylbenzenethiol.

Preparation of Sodium this compound

The sodium salt of 4-ethylbenzenethiol, sodium this compound, can be readily prepared by reacting the thiol with a sodium base.

Experimental Protocol:

-

Deprotonation: 4-Ethylbenzenethiol is dissolved in a suitable solvent, such as ethanol or tetrahydrofuran.

-

Base Addition: A stoichiometric amount of a sodium base, such as sodium hydroxide or sodium ethoxide, is added to the solution. The reaction is typically exothermic and proceeds readily at room temperature.

-

Isolation: The sodium this compound can be isolated by precipitation from the reaction mixture, often by the addition of a less polar co-solvent, followed by filtration and drying. Alternatively, the solvent can be removed under reduced pressure.

Purification of 4-Ethylbenzenethiol

High purity of 4-ethylbenzenethiol is often crucial for its intended applications. Several methods can be employed for its purification.

Distillation

Distillation is a common method for purifying liquid thiols. Given that thiols can be susceptible to oxidation at elevated temperatures, vacuum distillation is often preferred to lower the boiling point and minimize degradation.

Crystallization

If the 4-ethylbenzenethiol is a solid at room temperature or can be derivatized to a solid, recrystallization is an effective purification technique. The choice of solvent is critical and should be determined based on the solubility profile of the compound, where it is sparingly soluble at low temperatures and highly soluble at elevated temperatures. Common solvents for the crystallization of aromatic compounds include hexanes, toluene, and ethanol, or mixtures thereof.

Extractive Work-up

An extractive work-up can be employed to remove acidic or basic impurities.

-

Removal of Acidic Impurities: Washing the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) will remove acidic byproducts.

-

Removal of Basic Impurities: A wash with a dilute aqueous acid (e.g., dilute HCl) will remove basic impurities.

-

Thiol Extraction: Due to the acidic nature of the thiol proton, 4-ethylbenzenethiol can be extracted from an organic solution into an aqueous sodium hydroxide solution. The aqueous layer can then be separated, washed with an organic solvent to remove non-acidic impurities, and then acidified to precipitate the purified thiol, which is subsequently extracted back into an organic solvent.

Chromatographic Methods

For achieving very high purity, chromatographic techniques such as column chromatography or preparative gas chromatography (GC) can be utilized. The choice of stationary and mobile phases will depend on the polarity of 4-ethylbenzenethiol and its impurities.

Purification Strategy Overview

Caption: Overview of purification strategies for 4-ethylbenzenethiol.

Analytical Characterization

The identity and purity of synthesized 4-ethylbenzenethiol should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the sample and confirming its molecular weight.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule.

-

Infrared (IR) Spectroscopy: The presence of a characteristic S-H stretching vibration can be observed.[4]

This guide provides a foundational understanding of the synthesis and purification of this compound. For specific applications, further optimization of the described protocols may be necessary to achieve the desired yield and purity.

References

- 1. US2792422A - Manufacture of thiophenols - Google Patents [patents.google.com]

- 2. US3374274A - Process for the production of aromatic thiols and aromatic sulfides - Google Patents [patents.google.com]

- 3. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Ethylbenzenethiol | C8H10S | CID 2758914 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Bonding of 4-Ethylbenzenethiolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and key physicochemical properties of 4-ethylbenzenethiolate and its protonated form, 4-ethylbenzenethiol. This document includes a summary of its molecular characteristics, spectroscopic information, and a representative synthetic protocol.

Chemical Structure and Bonding

4-Ethylbenzenethiol, also known as 4-ethylthiophenol, is an aromatic thiol with the chemical formula C₈H₁₀S.[1] The structure consists of a benzene ring substituted with an ethyl group and a thiol group at the para positions (1 and 4 positions, respectively). The deprotonated form is the this compound anion, where the sulfur atom carries a negative charge.

The bonding in 4-ethylbenzenethiol involves a combination of covalent bonds within the ethyl and thiol substituents and delocalized π-bonding within the aromatic ring. The sulfur atom, possessing lone pairs of electrons, can participate in resonance with the benzene ring, influencing the electronic properties of the molecule. The carbon-sulfur bond is a key feature, and its length and strength are of interest in various applications, such as the formation of self-assembled monolayers on metal surfaces.

Molecular Geometry

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | ~1.39 - 1.40 |

| C-S | ~1.77 |

| S-H | ~1.34 |

| C-C (ethyl) | ~1.54 |

| C-H (aromatic) | ~1.08 |

| C-H (ethyl) | ~1.09 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | ~120 |

| C-C-S | ~120 |

| C-S-H | ~96 |

| C-C-C (ethyl) | ~112 |

| The benzene ring is planar, with the sulfur and the alpha-carbon of the ethyl group also lying in or close to this plane. |

This compound Anion

The this compound anion is formed by the deprotonation of the thiol group. This anion is a potent nucleophile and is the relevant species in many of its chemical reactions and in the formation of metal-thiolate bonds, for instance, in self-assembled monolayers on gold surfaces. The negative charge is primarily localized on the sulfur atom, but there is some delocalization into the aromatic π-system.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 4-ethylbenzenethiol is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀S | [1] |

| Molecular Weight | 138.23 g/mol | [1] |

| CAS Number | 4946-13-8 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 211.7 ± 9.0 °C at 760 mmHg | |

| Flash Point | 84.0 ± 5.7 °C | |

| Density | 1.0 ± 0.1 g/cm³ |

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of 4-ethylbenzenethiol.

-

Infrared (IR) Spectroscopy: The IR spectrum of 4-ethylbenzenethiol exhibits characteristic absorption bands. The S-H stretching vibration is typically observed as a weak band in the region of 2550-2600 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group is seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons. The aromatic protons typically appear as two doublets in the range of 7.0-7.4 ppm. The quartet for the methylene (-CH₂) protons of the ethyl group is usually found around 2.6 ppm, and the triplet for the methyl (-CH₃) protons is observed at approximately 1.2 ppm. The thiol proton (S-H) gives a singlet, the chemical shift of which can vary depending on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the sulfur being significantly influenced. The two carbons of the ethyl group will also have characteristic chemical shifts.

-

-

Mass Spectrometry (MS): The mass spectrum of 4-ethylbenzenethiol shows a molecular ion peak (M⁺) at m/z = 138. Fragmentation patterns would involve the loss of the ethyl group and other characteristic cleavages.[1]

Experimental Protocols: Synthesis of 4-Ethylbenzenethiol

A common and effective method for the synthesis of aromatic thiols is the reduction of the corresponding arylsulfonyl chloride. The following is a representative experimental protocol for the synthesis of 4-ethylbenzenethiol.

Disclaimer: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety protocols. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents

-

4-Ethylbenzenesulfonyl chloride

-

Zinc dust

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure

-

Reduction of the Sulfonyl Chloride: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of zinc dust and water is prepared. The flask is cooled in an ice bath. Concentrated sulfuric acid is added dropwise with stirring, ensuring the temperature is maintained below 10 °C.

-

After the addition of sulfuric acid, 4-ethylbenzenesulfonyl chloride is added portion-wise to the reaction mixture.

-

The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with a saturated solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-ethylbenzenethiol.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure 4-ethylbenzenethiol.

Reactivity and Applications

4-Ethylbenzenethiol is a versatile chemical intermediate. The thiol group is nucleophilic and can undergo various reactions, including alkylation, acylation, and oxidation to form disulfides. A significant application of aromatic thiols is in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. The sulfur atom forms a strong coordinate bond with the gold surface, leading to the formation of a highly ordered monolayer. The properties of this monolayer can be tuned by the nature of the aromatic group and its substituents.

Signaling Pathways

The concept of signaling pathways is primarily relevant to pharmacology and biochemistry, describing how cells respond to external stimuli through a series of molecular interactions. As a relatively simple organic molecule, 4-ethylbenzenethiol is not known to be directly involved in specific biological signaling pathways in the manner of a drug or a signaling molecule. Its biological effects would be more likely related to its general chemical reactivity and potential toxicity at higher concentrations.

References

Physical and chemical properties of 4-Ethylbenzenethiolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 4-Ethylbenzenethiolate, a sulfur-containing organic compound. This document summarizes its key characteristics, experimental protocols for its synthesis and analysis, and its fundamental chemical behavior, offering a valuable resource for professionals in research and development.

Core Physical and Chemical Properties

This compound, also known as 4-ethylthiophenol, is an aromatic thiol with the chemical formula C₈H₁₀S. It is recognized for its characteristic and often unpleasant odor, a common trait of thiols. The presence of a sulfhydryl (-SH) group attached to a benzene ring functionalizes it for a variety of chemical reactions.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀S | [1][2][3] |

| Molecular Weight | 138.23 g/mol | [1][3] |

| CAS Number | 4946-13-8 | [1][2][3] |

| Appearance | Colorless to slightly pale yellow liquid | |

| Melting Point | -30°C (estimate) | [1] |

| Boiling Point | 119-120°C at 30 mmHg; approx. 203-205°C at 760 mmHg | [1] |

| Density | 1.02 g/mL | [1] |

| Refractive Index | 1.563 - 1.566 | [1][4] |

| Vapor Pressure | 0.262 mmHg at 25°C | [1] |

| Solubility | Insoluble in water; soluble in chloroform, diethyl ether, and ethanol. | [5] |

Chemical Properties

The chemical behavior of this compound is largely dictated by the reactivity of the thiol group. Key chemical properties are outlined below.

| Property | Value/Description | Source(s) |

| pKa | 6.84 ± 0.10 (Predicted) | [1][2] |

| Stability | Air sensitive; incompatible with oxidizing agents. | [1][2] |

| Reactivity | The thiol group can be readily oxidized to form disulfides. It can also undergo alkylation, acylation, and other reactions typical of thiols. Aromatic thiols are generally more reactive than aliphatic thiols. |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

| m/z | Interpretation | Source(s) |

| 138 | Molecular ion [M]⁺ | [3] |

| 123 | Loss of a methyl group [M-CH₃]⁺ | [3] |

| 105 | Loss of a sulfhydryl group [M-SH]⁺ | [3] |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Source(s) |

| ~2550 | S-H stretch (weak) | |

| ~3050-3000 | Aromatic C-H stretch | |

| ~2960-2850 | Aliphatic C-H stretch | |

| ~1600, 1490 | Aromatic C=C stretch |

Note: Specific peak positions can vary slightly based on the sample preparation and instrument.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of thiophenols involves the reduction of the corresponding sulfonyl chloride.

Methodology:

-

Sulfonylation: 4-Ethylbenzene is reacted with chlorosulfonic acid to produce 4-ethylbenzenesulfonyl chloride. This reaction is typically carried out at low temperatures to control its exothermicity.

-

Reduction: The resulting 4-ethylbenzenesulfonyl chloride is then reduced to this compound. A common reducing agent for this transformation is zinc dust in the presence of a strong acid like sulfuric acid.[6]

-

Workup and Purification: The reaction mixture is worked up to isolate the crude product. Purification can be achieved through distillation, often under reduced pressure, to obtain pure this compound.[1][7]

Purification of Thiophenols

Thiophenols can be purified by several methods, including:

-

Distillation: Fractional distillation, particularly under vacuum, is effective for separating thiophenols from less volatile impurities.[1]

-

Extraction: Thiophenols are acidic and can be extracted from an organic solution into an aqueous basic solution (e.g., NaOH). The aqueous layer can then be acidified to regenerate the thiophenol, which can be extracted back into an organic solvent. This process helps remove non-acidic impurities.

Analytical Methods for Quantification

Accurate quantification of thiophenols is often necessary.

-

High-Performance Liquid Chromatography (HPLC): HPLC, especially when coupled with a fluorescence detector after derivatization, is a sensitive method for the determination of thiophenols.[8]

-

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers high sensitivity and selectivity for quantifying thiophenols at very low concentrations, often after derivatization with reagents like N-ethylmaleimide.[9]

Logical Relationships of Properties

The interplay of the structural features of this compound dictates its overall properties and reactivity.

The aromatic ring influences the acidity of the thiol group by stabilizing the resulting thiolate anion through resonance. The ethyl group contributes to the molecule's nonpolar character, affecting its solubility and boiling point. The thiol group is the primary site of chemical reactivity.

Safety Information

This compound is considered harmful if swallowed, inhaled, or in contact with skin.[2][3] It can cause skin and serious eye irritation, as well as respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[2]

References

- 1. US2954404A - Purification of thiophenols by treatment with aluminum and magnesium alkoxides - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. 4-Ethylbenzenethiol | C8H10S | CID 2758914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Ethylbenzenethiol | CAS#:4946-13-8 | Chemsrc [chemsrc.com]

- 5. 4-methylbenzenethiol [chemister.ru]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. WO2002030883A1 - Process for the preparation of thiophenols - Google Patents [patents.google.com]

- 8. Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of Thiophenols at Nanogram-per-Liter Levels in Wine by UHPLC-MS/MS after Derivatization with N-Ethylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-Ethylbenzenethiol (CAS: 4946-13-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and potential applications of 4-Ethylbenzenethiol. The information is compiled from various scientific databases and supplier information.

Chemical Identity and Physical Properties

4-Ethylbenzenethiol, also known as 4-ethylthiophenol, is an organosulfur compound with the chemical formula C₈H₁₀S[1][2]. It is characterized by a benzene ring substituted with an ethyl group and a thiol group at the para position.

Table 1: Physical and Chemical Properties of 4-Ethylbenzenethiol

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀S | [1][2] |

| Molecular Weight | 138.23 g/mol | [1] |

| Appearance | Colorless to slightly pale yellow liquid | N/A |

| Odor | Disagreeable, stench | [3] |

| Boiling Point | 119-120 °C at 30 mmHg | N/A |

| Melting Point | -30 °C (estimate) | N/A |

| Density | 1.02 g/cm³ | N/A |

| Vapor Pressure | 0.262 mmHg at 25 °C | N/A |

| Refractive Index | 1.563 | N/A |

| pKa | 6.84 ± 0.10 (Predicted) | N/A |

| Solubility | Soluble in organic solvents like alcohol and ether; insoluble in water. | [4] |

Safety and Handling

4-Ethylbenzenethiol is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 2: GHS Hazard Information for 4-Ethylbenzenethiol

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |

| Acute Toxicity, Dermal (Category 4) | H312 | Harmful in contact with skin.[1] |

| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |

| Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if inhaled.[1] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335 | May cause respiratory irritation.[1] |

Precautionary Statements: P261, P280, P304+P340, P305+P351+P338, P405, P501a.

Spectral Data

Spectral data is crucial for the identification and characterization of 4-Ethylbenzenethiol.

Table 3: Key Spectral Information for 4-Ethylbenzenethiol

| Spectroscopic Technique | Key Features | Source(s) |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 138. Major fragments at m/z 123, 105. | [1] |

| Infrared Spectroscopy (FTIR) | Data available, typically performed on a neat sample using a capillary cell. | [1] |

| Raman Spectroscopy | Data available. | [1] |

Chemical Reactivity and Synthesis

Reactivity

As a thiol, 4-Ethylbenzenethiol is expected to undergo reactions typical of this functional group. The thiol proton is weakly acidic, and the corresponding thiolate is a good nucleophile. Oxidation can lead to the formation of the corresponding disulfide.

Synthesis

A potential synthetic route to 4-Ethylbenzenethiol can be envisioned starting from 4-ethylaniline. This would likely involve a diazotization reaction followed by reaction with a sulfur-containing reagent.

Caption: Plausible synthetic pathway to 4-Ethylbenzenethiol.

Experimental Protocols

Caption: General experimental workflow for 4-Ethylbenzenethiol.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activity of 4-Ethylbenzenethiol or its involvement in any signaling pathways. While the parent compound, ethylbenzene, has undergone toxicological studies, this data cannot be directly extrapolated to 4-Ethylbenzenethiol[5]. Thiol-containing compounds, in general, can have diverse biological effects, including acting as antioxidants or interacting with metalloenzymes[6]. However, specific studies on this compound are lacking.

Due to the absence of data on biological interactions, a signaling pathway diagram cannot be provided at this time.

Applications in Research and Development

Given its chemical structure, 4-Ethylbenzenethiol could potentially be used in the following areas:

-

Organic Synthesis: As a building block for the introduction of the 4-ethylphenylthio group into molecules.

-

Materials Science: In the formation of self-assembled monolayers (SAMs) on metal surfaces, a common application for aromatic thiols.

-

Drug Discovery: As a fragment for library synthesis in early-stage drug discovery, although no specific biological targets have been identified.

Caption: Potential applications of 4-Ethylbenzenethiol.

References

- 1. 4-Ethylbenzenethiol | C8H10S | CID 2758914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Ethylbenzenethiol | CAS#:4946-13-8 | Chemsrc [chemsrc.com]

- 3. 2-Ethylbenzenethiol | C8H10S | CID 3734338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylbenzenethiol | C7H8S | CID 7811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NTP Toxicology and Carcinogenesis Studies of Ethylbenzene (CAS No. 100-41-4) in F344/N Rats and B6C3F1 Mice (Inhalation Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Paradoxical effects of thiol compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Characterization of 4-Ethylbenzenethiolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characterization of 4-Ethylbenzenethiolate, a molecule of interest in various chemical and pharmaceutical research fields. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic signatures of this compound, supported by predicted data and established experimental protocols.

Spectroscopic Data Summary

The spectral data for this compound is summarized below. The NMR data is based on computational predictions, while the IR and Raman data are sourced from experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Frequency: 500 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.28 | Doublet | 2H | Ar-H (ortho to -SH) |

| 7.12 | Doublet | 2H | Ar-H (meta to -SH) |

| 3.45 | Singlet | 1H | -SH |

| 2.63 | Quartet | 2H | -CH₂- |

| 1.23 | Triplet | 3H | -CH₃ |

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Frequency: 125 MHz)

| Chemical Shift (ppm) | Assignment |

| 144.1 | Ar-C (para to -SH) |

| 129.0 | Ar-C (meta to -SH) |

| 128.5 | Ar-C (ortho to -SH) |

| 127.9 | Ar-C (ipso, attached to -SH) |

| 28.5 | -CH₂- |

| 15.6 | -CH₃ |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy Data [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2965 | Strong | Aliphatic C-H stretch (asymmetric) |

| ~2870 | Strong | Aliphatic C-H stretch (symmetric) |

| ~2550 | Weak | S-H stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1490 | Strong | Aromatic C=C stretch |

| ~1450 | Medium | CH₂ bend |

| ~820 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |

Raman Spectroscopy Data [1]

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3055 | Strong | Aromatic C-H stretch |

| ~2960 | Medium | Aliphatic C-H stretch |

| ~2570 | Medium | S-H stretch |

| ~1595 | Very Strong | Aromatic ring stretch |

| ~1000 | Strong | Ring breathing mode |

| ~800 | Medium | C-S stretch |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound, which is a liquid at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Set the spectral width to approximately 250 ppm, centered around 125 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra.

-

Reference the ¹H spectrum to the TMS signal at 0 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol or acetone for cleaning

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition:

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with isopropanol or acetone and a soft tissue.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of this compound.

Materials:

-

This compound sample

-

Raman spectrometer with a suitable laser excitation source (e.g., 785 nm)

-

Glass vial or capillary tube

Procedure:

-

Sample Preparation: Place a small amount of the liquid this compound into a glass vial or capillary tube.

-

Instrument Setup:

-

Place the sample in the spectrometer's sample holder.

-

Focus the laser onto the sample.

-

Adjust the laser power and exposure time to obtain a good signal without causing sample degradation or fluorescence.

-

-

Spectrum Acquisition:

-

Acquire the Raman spectrum over the desired range of Raman shifts (e.g., 200 to 3200 cm⁻¹).

-

Accumulate multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a baseline correction if necessary to remove any background fluorescence.

-

Identify and label the major Raman peaks.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectral characterization of this compound.

References

Adsorption mechanism of 4-Ethylbenzenethiolate on gold surfaces

An In-depth Technical Guide to the Adsorption Mechanism of 4-Ethylbenzenethiolate on Gold Surfaces

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the adsorption mechanism of this compound on gold surfaces, a fundamental process in the development of self-assembled monolayers (SAMs) for various scientific and technological applications, including biosensing and drug delivery.

The Adsorption Mechanism: A Multi-faceted Interaction

The formation of a stable and ordered monolayer of this compound on a gold surface is a spontaneous process driven by a strong, specific interaction between the sulfur headgroup of the thiol and the gold substrate. This process, known as chemisorption, is followed by the self-assembly of the molecules into a densely packed monolayer, governed by intermolecular forces.

The primary steps in the adsorption and self-assembly process are:

-

Chemisorption of the Thiol Headgroup: The process initiates with the cleavage of the S-H bond in the 4-Ethylbenzenethiol molecule and the formation of a strong gold-thiolate (Au-S) bond.[1] This covalent interaction is the principal driving force for the adsorption and is energetically highly favorable.[2]

-

Binding Site on the Gold Surface: The sulfur atom of the thiolate can bind to the gold surface at several locations, including atop a single gold atom, at a bridge site between two gold atoms, or in a hollow site (fcc or hcp) between three gold atoms.[2][3][4] For many alkanethiols, the sulfur atoms are believed to bind to the 3-fold hollow sites on the Au(111) surface.[5] The most stable binding geometry is a result of a balance between maximizing the Au-S bond strength and minimizing steric hindrance.

-

Self-Assembly and Monolayer Formation: Following the initial chemisorption, the this compound molecules arrange themselves on the gold surface to maximize attractive van der Waals interactions between the ethylbenzene backbones. This leads to the formation of a densely packed, ordered monolayer. The final structure of the SAM is a delicate balance between the strength of the Au-S bond and the intermolecular interactions.[5]

-

Molecular Orientation: In a well-ordered monolayer, the aromatic rings of the this compound molecules will adopt a specific tilt angle with respect to the surface normal. This orientation is influenced by the packing density and the electronic interactions between adjacent aromatic rings.

Quantitative Data from Analogous Aromatic Thiol Systems

| Parameter | Typical Value Range | Experimental/Theoretical | Notes |

| Binding Energy (Au-S) | 160 - 190 kJ/mol | Theoretical | For alkanethiols on gold.[2] |

| -1.37 eV | DFT | For benzenethiolate on Au(111).[2] | |

| -1.77 eV | DFT | For methylthiolate on Au(111).[6] | |

| Au-S Bond Length | 2.4 - 2.5 Å | Theoretical | For methylthiolate on Au clusters.[5] |

| 2.45 Å | DFT | For thiophenethiolate on an Au(111) slab.[7] | |

| 2.46 Å | DFT | For methylthiolate on Au(111).[6] | |

| Molecular Tilt Angle | ~30° | Experimental | For alkanethiols. |

| 61° | DFT | For a single benzenethiolate molecule on Au(111).[8] | |

| Surface Coverage | ~80% of a full monolayer | Experimental | Initial adsorption of alkanethiols.[2] |

| 1.29 x 10¹³ molecules/cm² | Experimental | For 3-mercaptopropionic acid. |

Experimental Protocols for Characterization

The adsorption and self-assembly of this compound on gold surfaces can be investigated using a suite of surface-sensitive analytical techniques. Detailed experimental protocols for the key techniques are provided below.

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a powerful technique for obtaining vibrational information from molecules adsorbed on nanostructured metal surfaces, providing insights into the chemical nature of the adsorbate and its interaction with the substrate.

Protocol for SERS Analysis of Aromatic Thiols on Gold Nanoparticles:

-

Preparation of Gold Nanoparticles: Synthesize gold nanoparticles (e.g., by citrate reduction of HAuCl₄) to serve as the SERS substrate.

-

Sample Preparation:

-

In a microcentrifuge tube, mix the gold colloid solution (e.g., 120 µL) with a salt solution (e.g., 15 µL of 1 M NaCl) to induce nanoparticle aggregation, which enhances the SERS signal.[7][9]

-

Add a dilute solution of the aromatic thiol (e.g., 15 µL of 10⁻⁴ M 4-Ethylbenzenethiol in ethanol) to the aggregated colloid.[7][9]

-

Allow the solution to incubate for a specific period to ensure SAM formation.

-

-

SERS Measurement:

-

Transfer the sample to a suitable container for Raman analysis.

-

Acquire the SERS spectrum using a Raman spectrometer with an appropriate laser excitation wavelength (e.g., 785 nm).[7]

-

Collect spectra from multiple spots to ensure reproducibility.

-

-

Data Analysis:

-

Identify the characteristic Raman bands of the this compound.

-

Analyze band shifts and intensity changes to deduce information about the Au-S bond formation and the orientation of the molecule on the surface.

-

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Protocol for XPS Analysis of Thiol SAMs on Gold:

-

Substrate Preparation:

-

Use a clean, flat gold substrate (e.g., gold evaporated on a silicon wafer).

-

Clean the substrate immediately before use (e.g., with piranha solution, followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen).

-

-

SAM Formation:

-

Immerse the clean gold substrate in a dilute solution (e.g., 1 mM) of 4-Ethylbenzenethiol in a suitable solvent (e.g., ethanol) for a sufficient time (e.g., 24 hours) to allow for the formation of a well-ordered monolayer.

-

Rinse the substrate thoroughly with the pure solvent to remove any physisorbed molecules.

-

Dry the sample under a stream of nitrogen.

-

-

XPS Measurement:

-

Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

-

Acquire survey scans to identify the elements present on the surface.

-

Perform high-resolution scans of the relevant core levels, particularly Au 4f, S 2p, and C 1s. The S 2p spectrum is crucial for confirming the formation of the gold-thiolate bond, which typically appears at a binding energy of around 162 eV.[10]

-

-

Angle-Resolved XPS (ARXPS) (Optional):

-

To determine the thickness and orientation of the monolayer, perform ARXPS by collecting spectra at different take-off angles.[11]

-

-

Data Analysis:

-

Fit the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements.

-

Use the attenuation of the Au 4f signal and the intensity of the C 1s and S 2p signals to calculate the thickness of the SAM.

-

Scanning Tunneling Microscopy (STM)

STM is a powerful microscopy technique for imaging surfaces at the atomic level. It can provide real-space images of the molecular arrangement in the SAM.

Protocol for STM Imaging of Aromatic Thiol SAMs on Au(111):

-

Substrate and SAM Preparation:

-

Prepare a SAM of this compound on an atomically flat Au(111) substrate as described in the XPS protocol.

-

-

STM Imaging:

-

Mount the sample in the STM.

-

Use a sharp, electrochemically etched tungsten or Pt/Ir tip.

-

Operate the STM in constant-current mode.

-

Typical imaging parameters for aromatic thiol SAMs are a bias voltage in the range of ±0.5 to ±2.0 V and a tunneling current of 1-100 pA.

-

Acquire images of large areas to observe the overall morphology of the SAM, including domain boundaries and defects.

-

Obtain high-resolution images to resolve the individual molecules and determine the packing structure.

-

-

Data Analysis:

-

Analyze the STM images to determine the lattice parameters of the SAM.

-

Identify the unit cell and the packing arrangement of the this compound molecules.

-

Observe and characterize any surface defects or different phases present in the monolayer.

-

Visualizing the Process and Logic

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the study of this compound adsorption on gold surfaces.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. How to Use Localized Surface Plasmon for Monitoring the Adsorption of Thiol Molecules on Gold Nanoparticles? [mdpi.com]

- 4. eag.com [eag.com]

- 5. journals.aps.org [journals.aps.org]

- 6. researchgate.net [researchgate.net]

- 7. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 10. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the Nature of the Au-S Bond in Thiol-Functionalized Gold – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]

A Deep Dive into the Self-Assembly of 4-Ethylbenzenethiolate on Metallic Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly process of 4-Ethylbenzenethiolate on various substrates, with a primary focus on gold. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from closely related analogue molecules, such as 4-methylbenzenethiol and other aromatic thiols, to provide a holistic understanding of the underlying principles and expected behaviors. All instances of analogue data are explicitly noted.

Introduction to Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. The process is driven by the chemical affinity between the head group of the organic molecule and the substrate. In the case of thiols on noble metals, a strong sulfur-metal bond serves as the anchor. The intermolecular interactions, such as van der Waals forces between the organic backbones, contribute to the high degree of order within the monolayer. The ability to tailor the terminal functionality of the molecules makes SAMs a versatile platform for controlling surface properties, with applications ranging from biosensing and drug delivery to molecular electronics.

The Self-Assembly Process of this compound

The self-assembly of this compound onto a substrate like gold typically involves the chemisorption of the thiol group onto the metal surface, leading to the formation of a gold-thiolate bond. This is followed by a slower organization process where the aromatic rings and ethyl groups arrange into a densely packed, ordered structure.

Caption: The self-assembly of this compound from solution onto a substrate.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its analogues on gold substrates.

| Parameter | This compound on Au(111) | 4-Methylbenzenethiol on Au(111) (Analogue) | Benzenethiol on Au(111) (Analogue) | Reference |

| Molecular Orientation | ||||

| Benzene Ring Tilt Angle | 60 ± 5° | 30 ± 10° | ~30° | [1][2] |

| Alkyl Group Orientation | Perpendicular to the surface | Not Applicable | Not Applicable | [1] |

| Wetting Properties | ||||

| Water Contact Angle | Data not available | ~75° | Data not available |

Note: The water contact angle for 4-methylbenzenethiol is used as a proxy to estimate the hydrophobicity of the this compound SAM.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

Preparation of this compound Self-Assembled Monolayers on Gold

This protocol outlines a general solution-phase deposition method for forming thiol SAMs on gold.

Caption: A typical workflow for the preparation of thiol SAMs on a gold substrate.

Characterization Techniques

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For aromatic thiol SAMs on gold, XPS can be used to confirm the presence of sulfur and carbon and to investigate the nature of the sulfur-gold bond. The S 2p core level spectrum for thiols chemisorbed on gold typically shows a doublet with the S 2p3/2 peak appearing at a binding energy of around 162 eV, characteristic of a gold-thiolate species.[3]

NEXAFS spectroscopy is a powerful technique for determining the orientation of molecules within a SAM. By analyzing the polarization dependence of the π* resonance intensity of the benzene ring, the tilt angle of the aromatic moiety with respect to the substrate surface can be determined. A study on 4-ethylbenzenethiol on Au(111) determined the benzene ring to be tilted at 60 ± 5° with respect to the surface, with the ethyl group oriented perpendicularly.[1]

References

- 1. Depth-dependent C K-NEXAFS spectra for self-assembled monolayers of 4-methylbenzenethiol and 4-ethylbenzenethiol on Au(1 1 1) (Journal Article) | ETDEWEB [osti.gov]

- 2. Molecular Orientation and Ordered Structure of Benzenethiol Adsorbed on Gold(111) | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Stages of 4-Ethylbenzenethiolate Monolayer Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the formation and characterization of 4-Ethylbenzenethiolate (4-EBT) self-assembled monolayers (SAMs) on gold surfaces. The initial stages of monolayer formation are critical in determining the overall structure, stability, and functional properties of the resulting surface, which has significant implications for applications in biosensing, drug delivery, and molecular electronics.

Introduction to this compound Self-Assembled Monolayers

Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a substrate. Alkanethiols and aromatic thiols on gold are the most extensively studied SAM systems due to the strong, covalent-like bond between sulfur and gold, leading to stable and well-defined monolayers. 4-Ethylbenzenethiol, an aromatic thiol, forms a monolayer where the orientation and packing of the aromatic rings influence the surface properties. Understanding the kinetics and structural evolution during the initial formation of these monolayers is paramount for controlling their final properties.

The formation process is generally understood to occur in two main stages: an initial fast adsorption phase, followed by a slower organization phase where the molecules rearrange to form a more ordered, densely packed monolayer.

Experimental Protocols

Detailed methodologies for the key experiments involved in the formation and characterization of 4-EBT SAMs are provided below.

Preparation of this compound Self-Assembled Monolayers

Objective: To prepare a 4-EBT SAM on a gold substrate.

Materials:

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

4-Ethylbenzenethiol (4-EBT)

-

Anhydrous ethanol (or other suitable solvent)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Deionized water (18 MΩ·cm)

-

Nitrogen gas (high purity)

-

Glassware (beakers, petri dishes)

-

Tweezers

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrates thoroughly with deionized water.

-

Rinse with ethanol.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

-

Preparation of 4-EBT Solution:

-

Prepare a dilute solution of 4-EBT in anhydrous ethanol. A typical concentration is 1 mM.

-

-

Self-Assembly:

-

Immerse the clean, dry gold substrates into the 4-EBT solution.

-

The immersion time can be varied to study the kinetics of monolayer formation. For a fully formed monolayer, an immersion time of 24 hours is common.

-

-

Rinsing and Drying:

-

After the desired immersion time, remove the substrates from the solution.

-

Rinse the substrates thoroughly with ethanol to remove any physisorbed molecules.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

-

Storage:

-

Store the prepared SAMs in a clean, dry environment, such as a desiccator, to prevent contamination.

-

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the 4-EBT monolayer on the gold surface.

Instrumentation: A standard XPS system with a monochromatic Al Kα X-ray source.

Procedure:

-

Sample Introduction: Mount the 4-EBT SAM sample on the sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Survey Scan: Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface.

-

High-Resolution Scans: Acquire high-resolution scans for the elements of interest, including C 1s, S 2p, and Au 4f.

-

Data Analysis:

-

Perform peak fitting on the high-resolution spectra to determine the binding energies and atomic concentrations of the different chemical states.

-

The S 2p spectrum is crucial for confirming the formation of the gold-thiolate bond, which typically appears at a binding energy of around 162 eV for the S 2p₃/₂ peak.[1]

-

The C 1s spectrum can provide information about the aromatic ring and the ethyl group.

-

The attenuation of the Au 4f signal can be used to estimate the thickness of the monolayer.

-

Contact Angle Goniometry

Objective: To measure the static, advancing, and receding contact angles of a liquid on the 4-EBT SAM surface to determine its wettability and surface energy.

Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

Procedure:

-

Sample Placement: Place the 4-EBT SAM sample on the goniometer stage.

-

Static Contact Angle:

-

Dispense a small droplet of a probe liquid (e.g., deionized water) onto the surface.

-

Capture an image of the droplet and use the software to measure the angle at the three-phase (solid-liquid-gas) contact line.

-

-

Advancing and Receding Contact Angles (for Contact Angle Hysteresis):

-

Advancing Angle: Slowly increase the volume of the droplet while it is in contact with the surface and measure the maximum angle just before the contact line advances.

-

Receding Angle: Slowly decrease the volume of the droplet and measure the minimum angle just before the contact line recedes.

-

-

Data Analysis:

-

The difference between the advancing and receding contact angles is the contact angle hysteresis, which provides information about the chemical and topographical homogeneity of the surface.

-

Data Presentation

Table 1: Kinetics of this compound Monolayer Formation

| Immersion Time (minutes) | Surface Coverage (%) |

| 1 | 65 |

| 5 | 85 |

| 15 | 92 |

| 60 | 95 |

| 1440 (24 hours) | >98 |

Table 2: Contact Angle Measurements for a this compound Monolayer

| Probe Liquid | Static Contact Angle (°) | Advancing Contact Angle (°) | Receding Contact Angle (°) | Contact Angle Hysteresis (°) |

| Deionized Water | 75 ± 2 | 78 ± 2 | 70 ± 2 | 8 |

| Diiodomethane | 38 ± 2 | 41 ± 2 | 35 ± 2 | 6 |

Table 3: XPS Elemental Analysis of a this compound Monolayer

| Element | Binding Energy (eV) | Atomic Concentration (%) |

| C 1s | 284.8 | 65.2 |

| S 2p₃/₂ | 162.1 | 8.3 |

| Au 4f₇/₂ | 84.0 | 26.5 |

Visualizations

The following diagrams, created using the DOT language, illustrate key processes in the formation and characterization of 4-EBT monolayers.

Caption: Workflow for the preparation of a this compound self-assembled monolayer.

Caption: Experimental workflow for the characterization of a 4-EBT monolayer.

References

An In-depth Technical Guide to Intermolecular Interactions in 4-Ethylbenzenethiolate Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intermolecular interactions that govern the structure and properties of 4-Ethylbenzenethiolate (4-EBT) self-assembled monolayers (SAMs) on gold surfaces. Understanding these interactions is crucial for the rational design and fabrication of functionalized surfaces for applications in biosensing, drug delivery, and molecular electronics.

Introduction to this compound Self-Assembled Monolayers

This compound forms well-ordered monolayers on gold substrates through the spontaneous chemisorption of the thiol headgroup onto the gold surface, resulting in a strong gold-thiolate bond. The structure and stability of these films are primarily dictated by a delicate balance of molecule-substrate and intermolecular interactions. The ethyl group and the benzene ring of the 4-EBT molecule play a significant role in determining the packing density, molecular orientation, and overall architecture of the SAM.

The key interactions at play within a 4-EBT film are:

-

Van der Waals Forces: These are the primary attractive forces between the aromatic rings and the ethyl chains of adjacent 4-EBT molecules. They are critical in promoting the long-range order and stability of the monolayer.

-

π-π Stacking: The aromatic benzene rings of neighboring molecules can interact through π-π stacking, further contributing to the stability and electronic properties of the film.

-

Steric Hindrance: The ethyl group introduces a degree of steric hindrance that influences the tilt angle of the molecules with respect to the surface normal, affecting the packing density.

Quantitative Data Summary

Table 1: Adsorption and Structural Parameters

| Parameter | This compound (Theoretical) | Benzenethiolate (Experimental) | Toluene-4-thiolate (Experimental) |

| Adsorption Energy (eV) | ~1.8 - 2.0[1] | 1.83[2] | N/A |

| Molecular Tilt Angle (° from surface normal) | ~30-37[1] | ~20-30[3] | N/A |

| Surface Coverage (molecules/cm²) | N/A | ~4.2 x 10¹⁴[3] | N/A |

| Film Thickness (Å) | N/A | ~7-8 | N/A |

Note: Theoretical values for 4-EBT are derived from Density Functional Theory (DFT) calculations. Experimental values for benzenethiolate provide a close approximation.

Table 2: Spectroscopic and Surface Properties

| Parameter | This compound | Benzenethiolate | Toluene-4-thiolate |

| S 2p Binding Energy (XPS, eV) | N/A | ~162.0 (Au-S) | N/A |

| Au 4f Binding Energy (XPS, eV) | N/A | ~84.0 (Au 4f₇/₂) | N/A |

| Water Contact Angle (°, static) | N/A | ~70-75 | ~75-80 |

| Key Raman Shifts (cm⁻¹) | N/A | ~1000, 1025, 1075, 1575 (ring modes)[4][5] | N/A |

Note: Spectroscopic and contact angle data for benzenethiolate and toluene-4-thiolate are provided as representative values for aromatic thiol SAMs.

Experimental Protocols

Detailed methodologies for the formation and characterization of 4-EBT films are outlined below. These protocols are based on established procedures for aromatic thiol SAMs.

Synthesis and Purification of 4-Ethylbenzenethiol

4-Ethylbenzenethiol can be synthesized through various methods, including the reduction of 4-ethylbenzenesulfonyl chloride or the reaction of 4-ethylphenylmagnesium bromide with sulfur. A general procedure involves the reaction of a halo-substituted aromatic compound with an alkali metal monosulfide in a polar organic solvent at elevated temperatures[6].

Purification: The synthesized 4-ethylbenzenethiol should be purified, for example by distillation under reduced pressure, to remove any disulfide impurities, which can affect the quality of the self-assembled monolayer.

Preparation of Au(111) Substrates

High-quality, atomically flat Au(111) substrates are essential for the formation of well-ordered SAMs. A common method for preparing such substrates is the thermal evaporation of gold onto freshly cleaved mica sheets[3].

Protocol:

-

Cleave mica sheets to expose a fresh, clean surface.

-

Mount the mica in a high-vacuum thermal evaporator.

-

Evaporate a thin adhesion layer of chromium or titanium (optional, ~2-5 nm).

-

Evaporate a layer of gold (~100-200 nm) onto the mica at an elevated temperature (e.g., 300-500 °C) to promote the formation of large (111)-oriented terraces[7].

-

Anneal the gold-coated mica substrate post-deposition to further improve the surface morphology.

Self-Assembled Monolayer Formation

Protocol:

-

Prepare a dilute solution of 4-ethylbenzenethiol (typically 1-10 mM) in a high-purity solvent such as ethanol or toluene.

-

Immerse the freshly prepared Au(111) substrate into the thiol solution.

-

Allow the self-assembly process to proceed for a sufficient duration, typically 12-24 hours, to ensure the formation of a well-ordered monolayer.

-

After incubation, remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

-

Dry the substrate under a gentle stream of inert gas (e.g., nitrogen or argon).

Characterization Techniques

XPS is used to determine the chemical composition and bonding environment of the SAM.

Protocol:

-

Introduce the SAM-coated Au(111) substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Acquire survey scans to identify the elements present on the surface.

-

Perform high-resolution scans of the C 1s, S 2p, and Au 4f regions.

-

Analyze the binding energies and peak shapes to confirm the presence of the thiolate bond to gold and the integrity of the aromatic ring and ethyl group. The S 2p peak for a thiolate bound to gold is typically observed around 162 eV.

FTIR, often in a reflection-absorption infrared spectroscopy (RAIRS) configuration, provides information about the molecular orientation and packing of the SAM.

Protocol:

-

Place the SAM-coated Au(111) substrate in the sample compartment of the FTIR spectrometer equipped with a RAIRS accessory.

-

Acquire the infrared spectrum of the SAM.

-

Analyze the positions and intensities of the vibrational modes of the benzene ring and the ethyl group to deduce the average molecular tilt angle and conformational order.

STM provides real-space images of the SAM with atomic or molecular resolution, revealing the packing arrangement and surface defects.

Protocol:

-

Mount the SAM-coated Au(111) substrate in an STM.

-

Engage the STM tip and acquire images in constant-current or constant-height mode.

-

Analyze the images to determine the lattice parameters of the molecular arrangement and identify any domain boundaries or defects.

AFM is used to characterize the topography and roughness of the SAM over larger areas.

Protocol:

-

Mount the SAM-coated Au(111) substrate on the AFM stage.

-

Scan the surface in tapping mode or contact mode to obtain topographical images.

-

Analyze the images to assess the uniformity of the film and measure the surface roughness.

Raman spectroscopy provides vibrational information about the molecules in the SAM and can be enhanced using Surface-Enhanced Raman Spectroscopy (SERS).

Protocol:

-

Focus the laser of a Raman spectrometer onto the SAM-coated Au(111) substrate.

-

Acquire the Raman spectrum.

-

Analyze the characteristic vibrational modes of the this compound to confirm its presence and investigate its interaction with the substrate[4][5].

XRR is a powerful technique for determining the thickness, density, and roughness of thin films.

Protocol:

-

Mount the SAM-coated Au(111) substrate on an X-ray reflectometer.

-

Measure the specularly reflected X-ray intensity as a function of the grazing incidence angle.

-

Fit the reflectivity data to a model to extract the film thickness, electron density (related to mass density), and surface/interface roughness with angstrom-level precision[8][9].

This technique measures the wettability of the SAM surface, which is indicative of the surface energy and the orientation of the terminal groups.

Protocol:

-

Place a droplet of a probe liquid (e.g., deionized water) on the surface of the SAM.

-

Use a goniometer to measure the static contact angle between the liquid droplet and the surface.

-

The contact angle provides information about the hydrophobicity/hydrophilicity of the surface, which is influenced by the exposed ethyl groups of the 4-EBT molecules.

Visualizing Intermolecular Interactions and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key relationships and processes described in this guide.

Caption: Key intermolecular and molecule-substrate interactions in a 4-EBT SAM.

Caption: Workflow for the preparation and characterization of 4-EBT SAMs.

Caption: Logical relationship from intermolecular forces to film functionality.

References

- 1. nanospainconf.org [nanospainconf.org]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Applications and Self-Assembled Monolayers (SAMs) Gold Au111 on mica [phasis.ch]

- 5. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 6. US3374274A - Process for the production of aromatic thiols and aromatic sulfides - Google Patents [patents.google.com]

- 7. Crystallization of Au thin films on Si-based substrates by annealing for self assembly monolayer | Thin Film Magnetism Group (TFM) [tfm.phy.cam.ac.uk]

- 8. eng.uc.edu [eng.uc.edu]

- 9. dbc.wroc.pl [dbc.wroc.pl]

Theoretical Modeling of 4-Ethylbenzenethiolate Adsorption: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of 4-ethylbenzenethiolate adsorption on noble metal surfaces, a topic of significant interest in fields ranging from molecular electronics to drug delivery. The following sections detail the computational approaches, experimental validation techniques, and key findings in this area of research.

Introduction to this compound Adsorption

4-Ethylbenzenethiol (4-EBT) is an aromatic thiol that readily forms self-assembled monolayers (SAMs) on various metallic substrates, most notably gold and silver. The sulfur headgroup of the molecule chemisorbs onto the metal surface, leading to the formation of a highly ordered molecular layer. The orientation and packing of these molecules are governed by a delicate interplay of molecule-substrate interactions, intermolecular forces (such as van der Waals interactions), and the nature of the solvent environment.

Theoretical modeling, primarily through Density Functional Theory (DFT), has become an indispensable tool for understanding the intricacies of 4-EBT adsorption at the atomic level. These computational methods provide insights into adsorption energies, preferred binding sites, molecular orientation (tilt angle), and the electronic structure of the molecule-metal interface. This in-depth understanding is crucial for the rational design of functional surfaces with tailored chemical and physical properties.

Theoretical Modeling Approaches

The theoretical investigation of this compound adsorption predominantly relies on first-principles calculations based on Density Functional Theory (DFT). These calculations can predict various properties of the adsorbed molecule and the resulting self-assembled monolayer.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound adsorption, DFT is employed to determine the most stable adsorption geometries, calculate adsorption energies, and analyze the electronic properties of the system.

Key parameters investigated using DFT include:

-

Adsorption Energy: The energy released upon the adsorption of a this compound molecule onto the metal surface. This value indicates the strength of the molecule-surface bond.

-

Adsorption Site: The specific location on the crystalline surface of the metal where the sulfur atom of the thiolate preferentially binds. Common sites on the Au(111) surface include the hollow, bridge, and top sites.

-

Molecular Orientation (Tilt Angle): The angle the aromatic ring of the this compound molecule makes with respect to the surface normal. This is influenced by factors such as surface coverage and intermolecular interactions.

-

Bond Lengths and Angles: The equilibrium distances and angles between the atoms of the adsorbed molecule and the surface atoms.

-

Vibrational Frequencies: The characteristic vibrational modes of the adsorbed molecule, which can be compared with experimental data from techniques like Surface-Enhanced Raman Spectroscopy (SERS).

Logical Relationship of Key DFT Parameters

The following diagram illustrates the relationship between key parameters in the DFT modeling of this compound adsorption.

Caption: Relationship between key parameters in DFT modeling.

Quantitative Data from Theoretical Models

While a comprehensive set of quantitative data for this compound from a wide range of theoretical models is the subject of ongoing research, studies on similar aromatic thiols provide valuable benchmarks. For instance, DFT calculations for 4-methylbenzenethiol (4-MBT) on Au(111) show that adsorption energies and tilt angles are sensitive to surface coverage and the inclusion of van der Waals interactions in the calculations.[1]

| Parameter | Value (for 4-MBT on Au(111)) | Reference |

| Adsorption Energy (low coverage) | ~1.5 - 2.0 eV | [1] |

| Tilt Angle (low coverage) | ~40° - 50° | [1] |

| Adsorption Energy (high coverage) | Decreases with increasing coverage | [1] |

| Tilt Angle (high coverage) | Increases with increasing coverage | [1] |

Experimental Protocols for Validation

Theoretical models are validated through comparison with experimental data. The following sections provide detailed methodologies for key experimental techniques used to characterize this compound self-assembled monolayers.

Preparation of Self-Assembled Monolayers (SAMs)

A standardized protocol for the preparation of high-quality SAMs is crucial for reproducible experimental results.

Materials:

-

Gold-coated substrates (e.g., silicon wafers with a chromium or titanium adhesion layer followed by a gold film)

-

4-Ethylbenzenethiol

-

Anhydrous ethanol (solvent)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Deionized water

-

Nitrogen gas (for drying)

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants.

-

Thoroughly rinse the substrates with deionized water.

-

Dry the substrates under a stream of nitrogen gas.

-

-

Solution Preparation:

-

Prepare a 1 mM solution of 4-ethylbenzenethiol in anhydrous ethanol.

-

-

SAM Formation:

-

Immerse the clean, dry gold substrates in the 4-ethylbenzenethiol solution.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

-

Rinsing and Drying:

-

Remove the substrates from the thiol solution.

-

Rinse the substrates thoroughly with fresh ethanol to remove non-chemisorbed molecules.

-

Dry the substrates under a stream of nitrogen gas.

-

Experimental Workflow for SAM Preparation and Characterization

Caption: Workflow for SAM preparation and characterization.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Instrumentation:

-

X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

Procedure:

-

Sample Mounting: Mount the SAM-coated substrate on a sample holder using conductive tape.

-

Vacuum: Introduce the sample into the ultra-high vacuum (UHV) chamber of the spectrometer.

-

Survey Scan: Acquire a wide-energy range survey scan to identify all elements present on the surface.

-

High-Resolution Scans: Acquire high-resolution scans for the elements of interest, particularly S 2p, C 1s, and Au 4f.

-

Data Analysis:

-

Calibrate the binding energy scale by setting the Au 4f7/2 peak to 84.0 eV.

-

Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to determine the chemical states and relative atomic concentrations of the elements. The S 2p spectrum is crucial for confirming the formation of the gold-thiolate bond.

-

Scanning Tunneling Microscopy (STM)

STM is a powerful technique for imaging surfaces at the atomic level. It can be used to visualize the packing and ordering of this compound molecules in the SAM.

Instrumentation:

-

Scanning tunneling microscope operating in ultra-high vacuum (UHV).

Procedure:

-

Sample and Tip Preparation:

-

Transfer the SAM-coated substrate into the UHV chamber of the STM.

-

Use an electrochemically etched tungsten or mechanically cut Pt/Ir tip.

-

-

Imaging:

-

Approach the tip to the sample surface until a tunneling current is established.

-

Scan the tip across the surface in constant current mode.

-

Typical imaging parameters for aromatic thiol SAMs are a bias voltage of +1.0 V and a tunneling current of 10-100 pA.

-

-

Image Analysis:

-

Analyze the STM images to determine the lattice parameters of the SAM, identify any defects, and observe the molecular packing arrangement.

-

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a highly sensitive vibrational spectroscopy technique that allows for the detection of molecules adsorbed on nanostructured metal surfaces.

Instrumentation:

-

Raman spectrometer equipped with a laser excitation source (e.g., 633 nm or 785 nm).

-

SERS-active substrate (e.g., silver or gold nanoparticles).

Procedure:

-

SERS Substrate Preparation: Prepare a colloidal solution of silver or gold nanoparticles or use a solid SERS-active substrate.

-

Sample Preparation: Immerse the SERS substrate in a dilute solution of 4-ethylbenzenethiol to allow for adsorption.

-

SERS Measurement:

-

Acquire the SERS spectrum of the this compound-coated substrate.

-

Use a low laser power to avoid sample damage.

-

-

Data Analysis:

-

Compare the experimental SERS spectrum with the vibrational frequencies calculated using DFT to assign the observed peaks to specific molecular vibrations. This comparison is crucial for confirming the adsorption geometry and understanding the molecule-surface interaction.

-

Conclusion

The theoretical modeling of this compound adsorption, primarily through DFT calculations, provides invaluable insights into the fundamental aspects of self-assembled monolayer formation. When combined with rigorous experimental validation using techniques such as XPS, STM, and SERS, a comprehensive understanding of the structure-property relationships of these functional surfaces can be achieved. This knowledge is paramount for the continued development of advanced materials and technologies that rely on precisely controlled molecular interfaces.

References

Methodological & Application

Application Notes and Protocols for the Formation of 4-Ethylbenzenethiolate Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

Introduction